Dinitramine

Weed Science Herbicide Bioassay Phytotoxicity

Researchers using dinitroaniline herbicides face uncontrolled variability when substituting compounds within the class-differences in phytotoxicity and soil persistence can confound dose-response and environmental fate experiments. Dinitramine (CAS 29091-05-2) addresses this as a high-potency microtubule inhibitor with a distinct, well-characterized profile. • Higher intrinsic phytotoxicity vs. trifluralin & profluralin - delivers superior signal-to-noise in SAR dose-response assays • Demonstrated superiority over trifluralin in suppressing Aphanomyces euteiches root rot severity - a defined tool for herbicide-microbiota-plant tripartite interaction studies • Quantifiably shorter soil persistence than trifluralin & ethalfluralin - enables precise environmental dissipation modeling & rotational crop safety window research Supplied as ≥98% (HPLC) analytical standard with full Certificate of Analysis. Ships under UN 3077 (Class 9) for global R&D delivery.

Molecular Formula C11H13F3N4O4
Molecular Weight 322.24 g/mol
CAS No. 29091-05-2
Cat. No. B166585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitramine
CAS29091-05-2
SynonymsCobex
diethamine
dinitramine
USB 3584
Molecular FormulaC11H13F3N4O4
Molecular Weight322.24 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3
InChIKeyOFDYMSKSGFSLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.41e-06 M
In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C).
In water, 1.1 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Dinitramine: Quantitative Differentiation Overview


Dinitramine (CAS 29091-05-2) is a pre-emergent dinitroaniline herbicide, chemically N⁴,N⁴-diethyl-α,α,α-trifluoro-3,5-dinitrotoluene-2,4-diamine, with a molecular weight of 322.24 g/mol [1]. It is a yellow crystalline solid at room temperature, exhibiting limited aqueous solubility (1 mg/L at 20°C) and strong soil adsorption with minimal leaching potential [2]. Dinitramine functions by inhibiting microtubule polymerization, disrupting cell division in susceptible plant species, primarily targeting annual grasses and certain broadleaf weeds in crops such as soybeans, cotton, and peas [1].

1
Microtubule polymerization inhibition studies
2
Comparative herbicide activity and phytotoxicity assays
3
Soil persistence and environmental fate research

Dinitramine: Risks of Generic Substitution


While sharing a common mode of action with other dinitroaniline herbicides like trifluralin, pendimethalin, and ethalfluralin, dinitramine cannot be interchanged without consequence. The dinitroaniline class exhibits significant variability in key parameters critical to research and application, including relative phytotoxicity, soil persistence, crop safety, and weed control spectrum. Simply substituting a different dinitroaniline based on class alone introduces uncontrolled variables that can confound experimental results or lead to suboptimal field performance [1]. The quantitative evidence below demonstrates precisely where dinitramine's profile deviates, providing a scientific basis for its deliberate selection.

Phytotoxicity profile may not transfer

Dinitroaniline class members differ in relative phytotoxicity ranking; direct substitution with trifluralin or pendimethalin may shift assay sensitivity.

Weed control spectrum is not interchangeable

Dinitramine exhibits a reported broader dicot spectrum compared to class benchmarks; replacing with another dinitroaniline may alter species response in screening studies.

Soil persistence and rotational crop safety vary

Reported dissipation rates differ significantly; substituting based on class alone may introduce uncontrolled carryover effects in environmental fate models.

Dinitramine: Product-Specific Evidence


Phytotoxicity vs. Trifluralin

A key differentiator for dinitramine is its enhanced phytotoxicity relative to the benchmark compound trifluralin. In a study directly comparing the relative phytotoxicity of several dinitroaniline herbicides, the order of activity was established as dinitramine > trifluralin > profluralin = fluchloralin [1]. This higher intrinsic activity is not a general class property, as the data show a clear ranking. The difference is substantial and reproducible under controlled conditions, indicating that for a given application rate, dinitramine exerts a stronger biological effect.

Phytotoxicity Ranking
Head-to-head
Dinitramine > Trifluralin > Profluralin = Fluchloralin
Supports relative activity ranking in tested soils
Manitoba soils; root length assay
Weed Science Herbicide Bioassay Phytotoxicity

Black Nightshade Control Efficacy

Direct field comparisons reveal that dinitramine provides superior control of certain problematic weed species at significantly lower application rates than trifluralin. Specifically, dinitramine applied at 0.37 kg/ha was more effective at controlling black nightshade (Solanum nigrum L.) than trifluralin applied at a 51% higher rate of 0.56 kg/ha [1]. For the control of green foxtail, yellow foxtail, and redroot pigweed, dinitramine at 0.37 kg/ha was equally effective as trifluralin at the higher 0.56 kg/ha rate [1]. This demonstrates that dinitramine can achieve equivalent or superior weed control with a lower active ingredient input for these species.

Weed Control Comparison
Head-to-head
0.37 kg/ha dinitramine > 0.56 kg/ha trifluralin for black nightshade; equivalent for other species
Reported higher efficacy on specific species at lower rate
Field trial; sugarbeet and weed species
Weed Management Herbicide Efficacy Dose-Response

Soil Persistence vs. Trifluralin

Dinitramine's soil persistence profile offers a distinct advantage in rotational cropping systems. A field study tracking residues over time found that oats planted just 75 days after a dinitramine application suffered no injury, whereas residues from trifluralin and oryzalin caused significant oat injury when planted 355 days post-application [1]. This is further supported by multiple persistence studies showing a consistent trend: in one study, dinitramine dissipated to less than 20% of the original application within 70 days, while 40% of the applied trifluralin remained after 110 days [2]. Another study confirmed a general order of decreasing persistence as trifluralin > ethalfluralin > dinitramine, with dinitramine being the least persistent of the three [3].

Soil Persistence
Head-to-head
No oat injury 75 days post-app; trifluralin caused injury 355 days post-app
Supports shorter soil persistence profile
Multiple studies; field bioassay with oats
Environmental Fate Soil Science Crop Rotation

Dicot Weed Spectrum vs. Trifluralin

The weed control spectrum of dinitroaniline herbicides varies significantly. A comparative study of seven compounds on annual turf weeds found that pendimethalin and dinitramine exhibited a notably broader spectrum of activity, effectively controlling species across a wide range of plant families including Compositae, Cruciferae, Scrophulariaceae, Chenopodiaceae, Leguminosae, Amaranthaceae, Polygonaceae, and Caryophyllaceae [1]. In stark contrast, the same study classified trifluralin and benefin as effective on only a few broad-leaved weed species, while nitralin, prodiamine, and oryzalin showed an even narrower spectrum [1]. This places dinitramine in a distinct category for broad-spectrum pre-emergent broadleaf control.

Weed Control Spectrum
Class-level
Broad-spectrum control of 8 plant families; trifluralin effective on few
Reported broader dicot spectrum vs class benchmark
Field and greenhouse; annual turf weeds
Weed Science Herbicide Spectrum Selectivity

Dinitramine: Application Scenarios


Microtubule Inhibitor SAR Studies

Due to its high intrinsic phytotoxicity relative to other dinitroanilines like trifluralin and profluralin [1], dinitramine serves as a potent positive control in assays designed to investigate the structure-activity relationships (SAR) of microtubule-disrupting herbicides. Its enhanced activity allows for more robust signal-to-noise ratios in dose-response experiments aimed at understanding the molecular determinants of potency within this chemical class.

Soil-Borne Pathogen Suppression

Dinitramine has demonstrated a superior ability compared to trifluralin in altering the growth, reproduction, and infectivity of the soil-borne pathogen Aphanomyces euteiches, leading to lower root disease severity [2]. This makes it a valuable tool compound for research into the tripartite interactions between herbicides, soil microbiota, and plant health, specifically for studies exploring non-target effects on pathogen dynamics.

Environmental Fate & Crop Rotation Modeling

Given its well-documented and quantifiably lower soil persistence compared to trifluralin and ethalfluralin [REFS-3, REFS-4], dinitramine is an ideal candidate for use in environmental fate studies focused on herbicide dissipation kinetics and the modeling of rotational crop safety windows. Its rapid degradation profile provides a clear contrast to more persistent class members, allowing researchers to isolate and study the variables governing soil dissipation and carryover effects.

Application
Selection Property
Validation Focus
Microtubule inhibitor SAR studies
Reported phytotoxicity ranking context
Dose-response assay endpoints
Soil-borne pathogen suppression research
Reported pathogen-suppression interaction
Herbicide-pathogen interaction model endpoints
Environmental fate and crop rotation modeling
Reported soil persistence profile
Dissipation kinetics and rotational safety endpoints

Technical Documentation Hub

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37 linked technical documents
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